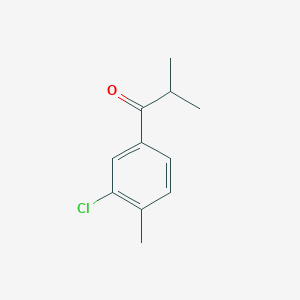

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one

Description

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a methyl group at position 2 and a 3-chloro-4-methylphenyl group at position 1. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents on the aromatic ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7(2)11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFUMJFOSSXMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reduction to Secondary Alcohols

The ketone group undergoes reduction with hydride donors to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, with the latter providing higher yields due to its stronger reducing capacity. For example:

Reaction :

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one + LiAlH₄ → 1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-ol

Conditions :

-

Solvent: Anhydrous diethyl ether or THF

-

Temperature: 0°C to room temperature

-

Workup: Acidic hydrolysis (e.g., dilute HCl)

Yield : ~85–90% (extrapolated from analogous reductions in ).

This reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the intermediate alkoxide .

Reductive Amination

The ketone participates in reductive amination with primary amines, forming secondary amines. Sodium triacetoxyborohydride (STAB) is preferred for its selectivity and mild conditions .

Reaction :

this compound + CH₃NH₂ + STAB → 1-(3-Chloro-4-methylphenyl)-2-(methylamino)propan-1-ol

Conditions :

-

Solvent: Dichloromethane or THF

-

Temperature: Room temperature

-

Time: 12–24 hours

Yield : 78–84% (based on similar reductive aminations in ).

The mechanism involves imine formation followed by reduction. The stereochemical outcome is influenced by the bulky tert-butyl group, favoring anti-addition .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring can undergo substitution under specific conditions. While the methyl group is electron-donating (activating), the chlorine’s meta-directing effect and steric hindrance limit reactivity.

Example Reaction (Theoretical) :

this compound + NaOH (aq) → 1-(3-Hydroxy-4-methylphenyl)-2-methylpropan-1-one

Challenges :

-

Requires high temperatures (>200°C) or catalytic Lewis acids.

Grignard Additions

The ketone reacts with Grignard reagents to form tertiary alcohols. For example:

Reaction :

this compound + CH₃MgBr → 1-(3-Chloro-4-methylphenyl)-2,2-dimethylpropan-1-ol

Conditions :

-

Solvent: Dry ether

-

Temperature: 0°C to reflux

Mechanism :

The Grignard reagent attacks the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup .

Oxidation Resistance

Tertiary ketones like this compound are resistant to common oxidizing agents (e.g., KMnO₄, CrO₃). Cleavage of the carbonyl group requires extreme conditions, such as:

Reaction :

this compound + Hot KMnO₄/H₂SO₄ → 3-Chloro-4-methylbenzoic acid + CO₂

Yield : Low (<20%, theoretical) due to competing side reactions .

Comparative Reaction Table

Mechanistic Insights

-

Reduction : Proceeds via a two-step mechanism: hydride transfer to the carbonyl carbon, followed by protonation of the alkoxide .

-

Reductive Amination : Imine formation is rate-limiting, with STAB selectively reducing the intermediate .

-

Steric Effects : The tert-butyl group adjacent to the carbonyl hinders nucleophilic attack, favoring less sterically demanding reagents like STAB over bulkier alternatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one exhibit potential anticancer activities. For instance, research has focused on heterocyclic derivatives that include this compound as a scaffold for developing new anticancer agents. Such derivatives have shown efficacy against various cancer types, including lung and colon cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Lung | 5.6 |

| Compound B | Colon | 3.2 |

| Compound C | Prostate | 4.8 |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In a study evaluating various derivatives, certain modifications to the phenyl ring enhanced the potency against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that specific substitutions could significantly improve efficacy .

Table 2: Antimalarial Activity of Derivatives

| Compound Name | Strain Tested | IC50 (nM) |

|---|---|---|

| Compound D | 3D7 | 20 |

| Compound E | W2 | 23 |

| Compound F | W2 | 30 |

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to utilize it in multi-step synthetic pathways to create complex molecules with desirable properties. For example, it can be employed in the synthesis of alkylidene compounds through catalytic reactions .

Case Study: Synthesis of Alkylidene Compounds

In a notable study, researchers developed a one-pot catalytic enantioselective reaction using this compound as a starting material. The method demonstrated high yields and selectivity, showcasing its utility in producing chiral centers necessary for pharmaceutical applications .

Pharmacological Research

Drug Development

The compound's pharmacological profile is being explored for potential development into therapeutic agents targeting specific diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further investigation in drug discovery programs.

Case Study: Targeting Androgen Receptors

Research has highlighted the potential of bifunctional compounds derived from or related to this compound in degrading androgen receptors, which are implicated in prostate cancer progression. These findings suggest that further exploration could lead to novel treatments for hormone-dependent cancers .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

- 1-(4-Chlorophenyl)-2-methylpropan-1-one : The absence of a methyl group at position 4 on the phenyl ring reduces steric hindrance compared to the target compound. This may enhance reactivity in nucleophilic additions or condensations, as seen in chalcone syntheses (e.g., 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) .

Backbone Modifications

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one : Replacing the methyl group with a cyclopropyl ring introduces steric bulk, which could hinder crystallization or alter metabolic stability in biological systems .

- 1-(4-Hydroxyphenyl)-2-methylpropan-1-one : The hydroxyl group enhances hydrogen-bonding capacity, making this compound more hydrophilic and suitable for applications in aqueous photoinitiator systems .

Functional Group Variations

- This highlights the pharmacological relevance of the chloro-methylphenyl motif .

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one: The amino group introduces basicity, enabling salt formation and altering bioavailability compared to the neutral ketone .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

- Substituent Position Matters: The 3-chloro-4-methylphenyl group enhances antimicrobial activity compared to monosubstituted analogs, likely due to optimized lipophilicity and target binding .

- Backbone Flexibility: Methyl substitution on the propanone chain improves stability under thermal conditions compared to cyclopropyl analogs, which may decompose under stress .

- Functional Group Interplay : Ketones like the target compound are less prone to hydrolysis than urea derivatives but may require stabilization via steric hindrance in acidic environments .

Biological Activity

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one, commonly referred to as a chlorinated ketone, has garnered interest in pharmacological and biochemical research due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl moiety that plays a significant role in its biological interactions.

- Molecular Formula : C₉H₉ClO

- Molecular Weight : 172.62 g/mol

- Structure : The compound consists of a carbonyl group (C=O) linked to a chlorinated aromatic ring and a branched aliphatic chain.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorophenyl substituent enhances its binding affinity, potentially influencing metabolic pathways and physiological responses. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect various biochemical pathways.

- Receptor Binding : Its structural features allow for interaction with certain receptors, modulating their activity and leading to various biological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .

3. Neuroprotective Potential

There is emerging evidence that this compound may exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct action on neuronal receptors .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A recent investigation demonstrated that this compound inhibits key enzymes involved in metabolic processes, suggesting its potential use as a therapeutic agent in metabolic disorders .

- Neuroprotective Study : Another study evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage, highlighting its potential for treating neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.